molecular formula C7H3F4NO B1404335 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one CAS No. 950687-45-3

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one

Cat. No.: B1404335
CAS No.: 950687-45-3
M. Wt: 193.1 g/mol
InChI Key: IFFJWJHMUMGZQH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one typically involves the reaction of 6-fluoropyridine with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoropyridinyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.

Biological Activity

Overview

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one is a fluorinated organic compound characterized by its trifluoromethyl group and a 6-fluoropyridinyl moiety. Its unique chemical structure contributes to its biological activity, particularly in pharmacological research and enzyme modulation.

  • Molecular Formula : C7_7H4_4F4_4N\O
  • Molecular Weight : 195.11 g/mol
  • CAS Number : 950687-45-3

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better penetration into biological membranes. This property allows it to modulate enzyme activity and receptor interactions effectively, which is crucial for drug development and biochemical research.

Enzyme Inhibition and Receptor Binding

Research has indicated that this compound can act as an inhibitor of certain enzymes, potentially affecting metabolic pathways. For instance, compounds with similar structures have been shown to interact with enzymes involved in cholesterol absorption and other metabolic processes. The fluorinated moiety can enhance binding affinity to target sites, leading to significant biological effects.

Pharmacological Applications

The compound has been explored for its potential applications in treating neurological and inflammatory diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Index
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanolC8_8H6_6F3_3N\O0.72
2-(Trifluoromethyl)nicotinaldehydeC7_7H5_5F3_3N0.81
1-(5-Fluoropyridin-3-yl)ethanoneC7_7H6_6F\N0.71
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acidC8_8H7_7F3_3N\O$$_20.77

Study on Enzyme Interaction

A study conducted on the interaction of fluorinated compounds with enzyme systems demonstrated that compounds similar to this compound exhibited varying degrees of inhibition against specific enzymes involved in metabolic pathways. The results indicated that the presence of fluorine atoms significantly enhanced the inhibitory effects compared to non-fluorinated analogs.

Pharmacological Research

In a pharmacological context, researchers have utilized this compound as a biochemical probe to study enzyme mechanisms. Its ability to selectively bind to target sites facilitates the exploration of enzyme kinetics and the development of potential therapeutic agents.

Properties

IUPAC Name

2,2,2-trifluoro-1-(6-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFJWJHMUMGZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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